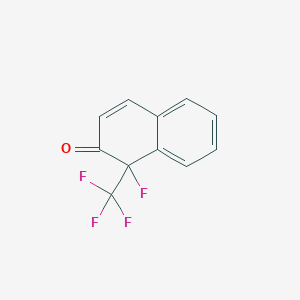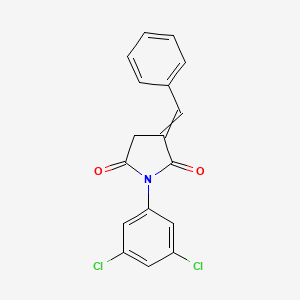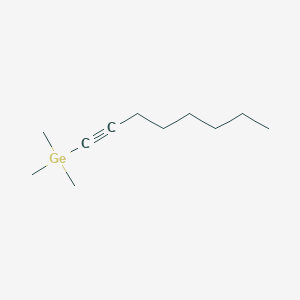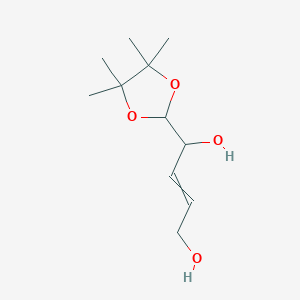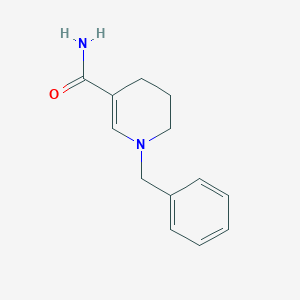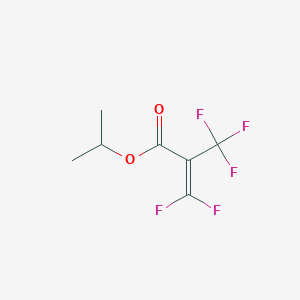
1-Chloro-1-nitropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-nitropropan-2-one is an organic compound with the molecular formula C₃H₄ClNO₃. It is a colorless liquid with a characteristic odor. This compound is known for its reactivity and is used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1-nitropropan-2-one can be synthesized through the nitration of 1-chloropropan-2-one. The reaction typically involves the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions are carefully monitored to maintain the desired temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-nitropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-1-nitropropan-2-one is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-1-nitropropan-2-one involves its reactivity with nucleophiles. The compound acts as an alkylating agent, reacting with nucleophiles such as amino acids and DNA bases. This can lead to the formation of DNA adducts, which can cause mutations and other genetic damage.
Comparación Con Compuestos Similares
1-Nitropropane: A nitroalkane with similar reactivity but different applications.
2-Nitropropane: Another nitroalkane used in industrial applications.
1-Chloro-3-nitropropan-2-ol: A compound with similar functional groups but different reactivity and applications.
Uniqueness: 1-Chloro-1-nitropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its reactivity makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
62874-95-7 |
|---|---|
Fórmula molecular |
C3H4ClNO3 |
Peso molecular |
137.52 g/mol |
Nombre IUPAC |
1-chloro-1-nitropropan-2-one |
InChI |
InChI=1S/C3H4ClNO3/c1-2(6)3(4)5(7)8/h3H,1H3 |
Clave InChI |
DZHOIPVCVXJOBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C([N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


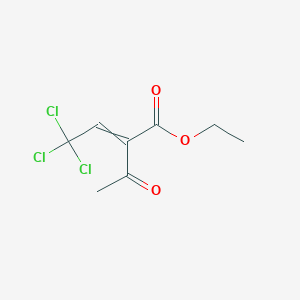
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
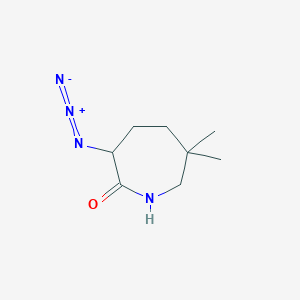
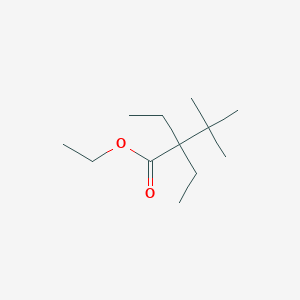
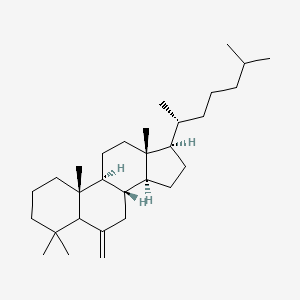
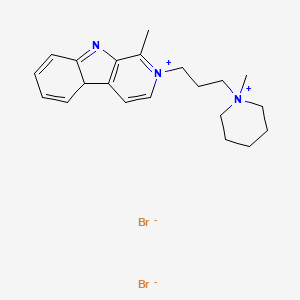
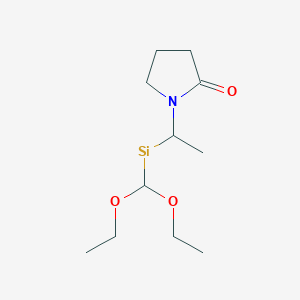
phosphanium](/img/structure/B14501447.png)
